Vardenafil oxopiperazine

Übersicht

Beschreibung

Vardenafil oxopiperazine is a derivative of vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of vardenafil oxopiperazine typically involves the reaction of vardenafil with oxopiperazine under controlled conditions. The process begins with the preparation of vardenafil, which is synthesized through a series of steps involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Vardenafil oxopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert oxopiperazine derivatives to their respective reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Vardenafil oxopiperazine is structurally related to vardenafil and is recognized as an impurity in its synthesis. Understanding its pharmacological properties is crucial for evaluating its potential applications:

- Mechanism of Action : Like vardenafil, this compound inhibits PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This results in enhanced erectile function by promoting vasodilation and blood flow to the penis during sexual stimulation .

- Potency and Efficacy : Research indicates that vardenafil exhibits a high potency with an IC50 value of approximately 0.7 nM against human PDE5, suggesting that related compounds like this compound may also possess significant inhibitory effects on this enzyme .

Clinical Applications

The primary clinical application of vardenafil and its derivatives, including this compound, is the treatment of erectile dysfunction:

- Efficacy in ED : Clinical trials have demonstrated that vardenafil significantly improves erectile function in men with ED. Studies show that nearly 90% of patients experienced improved erections after treatment with vardenafil . While specific data on this compound's efficacy in ED is limited, its structural similarity to vardenafil suggests potential therapeutic benefits.

- Safety Profile : Vardenafil has been reported to be well-tolerated with a low incidence of serious adverse events. Common side effects include headaches, flushing, and rhinitis . The safety profile of this compound would likely mirror that of its parent compound, pending further research.

Research Insights and Case Studies

While specific case studies on this compound are scarce, insights can be drawn from studies involving vardenafil:

- Clinical Trials : A double-blind randomized trial involving 283 patients demonstrated significant improvements in erectile function using various doses of vardenafil compared to placebo . These findings underscore the effectiveness of PDE5 inhibitors in managing ED.

- Potential for Broader Applications : Given the role of PDE5 in other physiological processes, there may be unexplored applications for compounds like this compound beyond ED. For instance, PDE5 inhibitors have been investigated for their potential use in treating pulmonary hypertension and other cardiovascular conditions due to their vasodilatory effects .

Comparative Data Table

The following table summarizes key characteristics and findings related to vardenafil and its derivative compounds:

| Compound | Mechanism | Efficacy in ED | Common Side Effects | Clinical Use |

|---|---|---|---|---|

| Vardenafil | PDE5 Inhibition | High (up to 90%) | Headache, flushing, rhinitis | Treatment of erectile dysfunction |

| This compound | Potential PDE5 Inhibition | Unknown | Likely similar | Needs further research |

Wirkmechanismus

Vardenafil oxopiperazine exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway, which are crucial for its pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sildenafil: Another PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Tadalafil: Known for its longer duration of action compared to vardenafil.

Avanafil: A newer PDE5 inhibitor with a rapid onset of action

Uniqueness

Vardenafil oxopiperazine is unique due to its oxopiperazine moiety, which imparts distinct chemical properties and potential advantages in terms of selectivity and potency. Its unique structure allows for the exploration of new therapeutic applications and the development of novel drug formulations .

Biologische Aktivität

Vardenafil oxopiperazine, a derivative of vardenafil, is primarily recognized for its role as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound enhances erectile function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, which is crucial for achieving and maintaining an erection. The following sections detail its biological activity, pharmacokinetics, and relevant research findings.

Phosphodiesterase Inhibition

this compound selectively inhibits PDE5, which is responsible for the hydrolysis of cGMP to GMP. This inhibition leads to increased concentrations of cGMP when nitric oxide (NO) is released during sexual stimulation. The selectivity of vardenafil for PDE5 over other phosphodiesterases is significant:

| PDE Type | Selectivity Ratio |

|---|---|

| PDE5 | 1 |

| PDE6 | >15 |

| PDE1 | >130 |

| PDE11 | >300 |

| PDE2, 3, 4, 7, 8, 9, 10 | >1000 |

This high selectivity minimizes side effects associated with inhibition of other phosphodiesterases .

Pharmacokinetics

Absorption and Bioavailability

this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 0.5 to 2 hours. The absolute bioavailability is approximately 15%, which can be affected by food intake; high-fat meals may reduce peak plasma concentrations by 18-50% .

Distribution and Metabolism

The drug has a mean steady-state volume of distribution (Vss) of 208 L, indicating extensive tissue distribution. Vardenafil and its major metabolite (M1) are highly bound to plasma proteins (approximately 95%). The primary metabolic pathway involves the hepatic enzyme CYP3A4, with M1 exhibiting similar pharmacological activity to vardenafil but at a reduced potency (28% that of vardenafil) .

Excretion

Approximately 91-95% of vardenafil is excreted in feces as metabolites, with only about 2-6% excreted in urine. The terminal half-life of vardenafil and M1 is around 4-5 hours .

Clinical Efficacy

Case Studies and Trials

Numerous clinical trials have established the efficacy of vardenafil in treating erectile dysfunction (ED). For instance:

- Efficacy in Diabetic Patients : A randomized controlled trial demonstrated significant improvements in erectile function among diabetic men treated with vardenafil compared to placebo. The International Index of Erectile Function-Erectile Function (IIEF-EF) scores improved from baseline significantly more in the vardenafil groups (10 mg and 20 mg) than in placebo groups (p < 0.0001) .

- Real-Life Observational Study : The REALISE study involved over 100,000 participants and confirmed that vardenafil significantly improves erectile function across various underlying conditions such as diabetes and hypertension. Satisfaction rates were reported at over 90% among participants .

Safety Profile

This compound has a favorable safety profile, with most adverse effects being mild and transient. Common side effects include headaches, flushing, and nasal congestion. Importantly, it has shown no significant impact on sperm motility or morphology in healthy individuals .

Eigenschaften

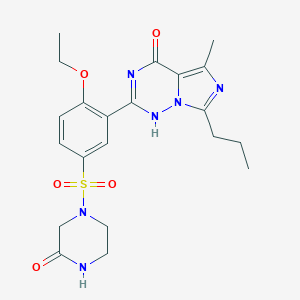

IUPAC Name |

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADSUUGYWVEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347796 | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448184-58-5 | |

| Record name | Vardenafil oxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARDENAFIL OXOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is vardenafil oxopiperazine, and how was it identified?

A1: this compound is a related substance (impurity) identified during the bulk drug synthesis of vardenafil hydrochloride trihydrate []. While the abstract doesn't elaborate on the specific synthetic route, it suggests that this impurity arises during the multi-step manufacturing process of vardenafil. The researchers characterized this impurity using various spectroscopic techniques, although the specific details are not provided in the abstract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.